Cas no 72947-98-9 (2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI))

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) structure
72947-98-9 structure
Nom du produit:2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
Numéro CAS:72947-98-9
Le MF:C20H24O7
Mégawatts:376.400366783142
CID:576832

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 2-Butenoic acid,2-methyl-,(2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, (2E)- (9CI)
    • 2-Butenoicacid, 2-methyl-,decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, [3'aR-[3'aa,4'b(E),6'a,6'aa,7'b,7'ab,8'ab,8'ba,8'cb]]-
    • Eupachifolin E
    • Spiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan],2-butenoic acid deriv.
    • CID 102059817
    • 2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
    • Piscine à noyau: 1S/C20H24O7/c1-5-8(2)17(22)25-10-6-20(7-24-20)12-13(19(4)16(27-19)14(12)21)15-11(10)9(3)18(23)26-15/h5,10-16,21H,3,6-7H2,1-2,4H3/b8-5+/t10-,11-,12+,13+,14+,15+,16-,19+,20+/m1/s1
    • La clé Inchi: PQMWCHJGFCQNRD-QATWYSQASA-N
    • Sourire: O1[C@@H]2[C@H]([C@H]3[C@@]4(CO4)C[C@H]([C@H]4C(=C)C(=O)O[C@@H]4[C@H]3[C@]12C)OC(/C(=C/C)/C)=O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 27
  • Nombre de liaisons rotatives: 3
  • Complexité: 787
  • Surface topologique des pôles: 97.9
  • Le xlogp3: 0.758

Propriétés expérimentales

  • Dense: 1.38±0.1 g/cm3(Predicted)
  • Point d'ébullition: 581.6±50.0 °C(Predicted)
  • Le PKA: 13.92±0.60(Predicted)

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Littérature connexe

Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.